![molecular formula C18H11F5 B12518085 5-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene CAS No. 797048-56-7](/img/structure/B12518085.png)
5-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene typically involves multiple steps, starting from commercially available precursors. One common approach is the Vilsmeier formylation of a suitable indole derivative, followed by reduction and protection of the resulting alcohol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
5-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ethynyl group or other reactive sites.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho or para to the ethynyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methylene chloride or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce halogen atoms or other functional groups.
Aplicaciones Científicas De Investigación
5-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and as a probe for biological pathways.
Industry: It may be used in the production of advanced materials, such as polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 5-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group and fluorine atoms play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorinated aromatic compounds and those with ethynyl groups, such as:
- 4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene
- 5-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,4-trifluorobenzene
Uniqueness
What sets 5-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene apart is its specific arrangement of fluorine atoms and the presence of both an ethynyl group and a butenyl group.
Propiedades
Número CAS |
797048-56-7 |
|---|---|
Fórmula molecular |
C18H11F5 |
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
5-but-3-enyl-1,3-difluoro-2-[2-(3,4,5-trifluorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C18H11F5/c1-2-3-4-11-7-14(19)13(15(20)8-11)6-5-12-9-16(21)18(23)17(22)10-12/h2,7-10H,1,3-4H2 |
Clave InChI |
YTMXWWZZUPZOTD-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C(=C2)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12518012.png)
![Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518014.png)
![1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide](/img/structure/B12518016.png)

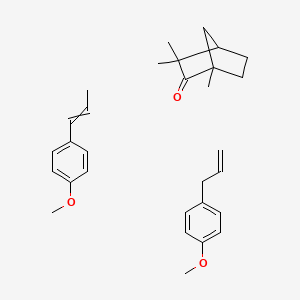
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12518029.png)
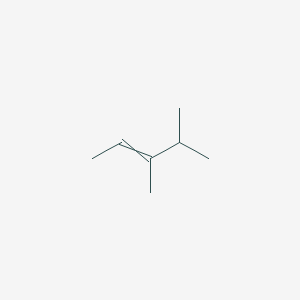
![N-[3-(Hydroxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518033.png)
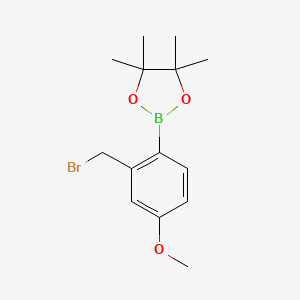

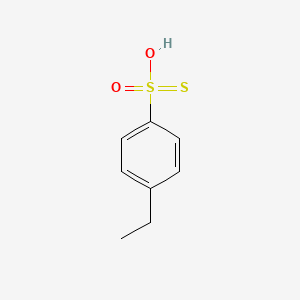
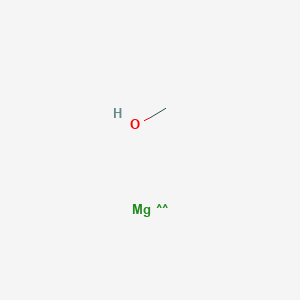
![Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato](/img/structure/B12518075.png)
![3-[2-(4-Methoxyphenyl)hydrazinylidene]cinnolin-4(3H)-one](/img/structure/B12518081.png)
